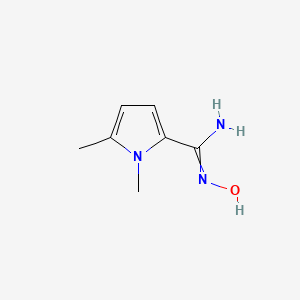

N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide

Vue d'ensemble

Description

N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide is an organic compound with the molecular formula C7H11N3O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide typically involves the reaction of 1,5-dimethyl-1H-pyrrole-2-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the N-hydroxy derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Cycloaddition Reactions via Nitrile Oxide Intermediates

The N-hydroxy group undergoes dehydration to form reactive nitrile oxide intermediates, facilitating 1,3-dipolar cycloaddition reactions. This process is critical for synthesizing isoxazole derivatives:

Reaction Pathway :

-

Nitrile Oxide Generation : Treatment with chlorinating agents (e.g., TsCl, NCS) converts the hydroxyimidamide to a nitrile oxide .

-

Cycloaddition : The nitrile oxide reacts with alkynes or alkenes under microwave irradiation or thermal conditions to yield isoxazoles .

Example :

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkyne + Nitrile Oxide | Microwave, 80°C, 8–10 h | Isoxazole-linked glyco-conjugates | 75–90% |

Functionalization of the Pyrrole Ring

The 1,5-dimethylpyrrole core influences electronic and steric properties, directing regioselective reactions:

Observed Reactivity :

-

Electrophilic Substitution : Limited due to electron-withdrawing carboximidamide group.

-

Radical Reactions : Under halogenation conditions (e.g., NCS), selective chlorination may occur at unsubstituted positions .

Hydrolysis and Stability

The hydroxyimidamide group is susceptible to hydrolysis under acidic or basic conditions:

Hydrolysis Pathways :

| Condition | Product | Note |

|---|---|---|

| Acidic (HCl) | 1,5-Dimethylpyrrole-2-carboxylic acid | Requires prolonged heating . |

| Basic (NaOH) | Amide derivatives | Partial decomposition observed . |

Experimental Considerations

Applications De Recherche Scientifique

Chemistry

The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution. For example:

- Oxidation : Can yield oxo derivatives.

- Reduction : Converts the carboximidamide group to an amine.

- Substitution : The hydroxy group can be replaced by other functional groups.

Biology

N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide is under investigation for its biological activities , particularly:

-

Antimicrobial Properties : Studies show effectiveness against bacteria like Staphylococcus aureus and Escherichia coli, with mechanisms involving disruption of cell wall synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.05 µg/mL Escherichia coli 0.10 µg/mL -

Anticancer Activity : In vitro studies demonstrate that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells through caspase pathway activation.

Cell Line IC50 (µM) Effect Observed MCF-7 0.08 Induction of apoptosis HeLa 0.10 Cell cycle arrest

Medicine

Research is ongoing to explore its potential as a therapeutic agent . The compound's ability to modulate enzyme activity through hydrogen bonding interactions makes it a candidate for drug development targeting specific diseases .

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and as a catalyst in various chemical processes. Its unique reactivity profile enhances the efficiency of synthetic routes in material science.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated potent activity comparable to standard antibiotics.

Study 2: Anticancer Activity

In another study focusing on its anticancer properties, treatment with this compound resulted in significant reductions in cell viability in MCF-7 cells, alongside increased apoptotic markers .

Mécanisme D'action

The mechanism of action of N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The N-hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrrole ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,5-Dimethyl-1H-pyrrole-2-carboximidamide: Lacks the N-hydroxy group, which may result in different chemical and biological properties.

N-hydroxy-1H-pyrrole-2-carboximidamide: Similar structure but without the methyl groups, potentially affecting its reactivity and interactions.

Uniqueness

N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide is unique due to the presence of both N-hydroxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for a diverse range of applications and interactions that are not possible with similar compounds.

Activité Biologique

N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article provides an overview of its biological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with hydroxy and carboximidamide groups. The presence of these functional groups is critical for its biological activity, as they facilitate interactions with various molecular targets in biological systems.

The mechanism by which this compound exerts its effects involves:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target sites.

- Reactivity : The carboximidamide moiety participates in various chemical reactions that can modulate enzyme and receptor activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) studies have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus.

- Compounds structurally related to this pyrrole derivative have demonstrated significant antibacterial activity, suggesting a potential for development into therapeutic agents against resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer potential . Studies have reported:

- Cell Proliferation Inhibition : N-hydroxy derivatives have been shown to inhibit the proliferation of cancer cell lines in vitro.

- Mechanistic Insights : The compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| 1,5-Dimethyl-1H-pyrrole-2-carboximidamide | Lacks hydroxy group | Lower reactivity | Less effective as an antimicrobial agent |

| N'-Hydroxy-1H-pyrrole-2-carboximidamide | Similar structure without methyl groups | Anticancer activity noted | Different reactivity profile |

| N-hydroxy derivatives | Varying substitutions on pyrrole ring | Enhanced anti-inflammatory effects | Hydroxy substitution enhances activity |

The unique combination of hydroxy and carboximidamide groups in this compound contributes to its distinct biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have provided valuable insights into the pharmacological potential of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of pyrrole compounds showed significant antibacterial activity against multi-drug resistant strains. The MIC values were comparable to existing antibiotics .

- Anticancer Mechanisms : Research highlighted the ability of certain pyrrole derivatives to induce apoptosis in human cancer cell lines through ROS-mediated pathways. This suggests potential applications in cancer therapy .

- Inflammatory Response Modulation : Compounds related to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, indicating anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Propriétés

IUPAC Name |

N'-hydroxy-1,5-dimethylpyrrole-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-3-4-6(10(5)2)7(8)9-11/h3-4,11H,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARMDBDCZSRKRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.